molecular formula C19H19N5O3S B2580373 N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105248-20-1

N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2580373
CAS RN: 1105248-20-1
M. Wt: 397.45
InChI Key: JFZWWWWKYBXVNM-UHFFFAOYSA-N
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Description

N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Groups and CNS Activity

A literature review focusing on functional chemical groups that could serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity highlighted the significance of heterocycles containing heteroatoms such as nitrogen (N), sulphur (S), and oxygen (O) (Saganuwan, 2017). These heterocycles, including pyridine and furan derivatives, are considered potential sources for developing novel CNS drugs due to their diverse effects, which range from depression to convulsion mitigation.

Heterocyclic Compounds in Drug Synthesis

The reactions of arylmethylidene derivatives of 3H-furan-2-ones, including N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide, with C-, N-, and N,N-nucleophilic agents were reviewed, indicating a broad scope for synthesizing acyclic, cyclic, and heterocyclic compounds like amides, pyrrolones, and benzofurans (Kamneva, Anis’kova, & Egorova, 2018). These findings underscore the versatility of such compounds in drug synthesis, offering a wide range of biological activities and potential therapeutic applications.

Antitubercular Activity

Research on 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, and related derivatives demonstrated significant in vitro anti-tubercular activity against various Mycobacterium species, highlighting the potential of these compounds in designing new leads for anti-TB drugs (Asif, 2014). The structural modification of these compounds, including the pyridin-4-yl group, showed enhanced efficacy and provided a foundation for the rational design of potent anti-tubercular agents.

N-oxide Derivatives in Medicinal Applications

The synthesis, organic synthesis applications, and medicinal potential of heterocyclic N-oxide derivatives, including those derived from pyridine, were reviewed, demonstrating their significance in drug development due to their versatile functionalities and biological importance (Li et al., 2019). These compounds exhibit a range of activities, such as anticancer, antibacterial, and anti-inflammatory effects, underscoring their potential in creating new therapeutic agents.

Bioactive Heterocyclic Compounds

A review on the importance of furan and thiophene derivatives in the medicinal chemistry of nucleobases and nucleosides demonstrated the potential of heteroaryl-substituted derivatives in optimizing antiviral, antitumor, and antimycobacterial activities (Ostrowski, 2022). This emphasizes the critical role of heterocyclic compounds, including furan-2-yl and pyridin-4-yl groups, in the development of bioactive molecules with enhanced therapeutic profiles.

properties

IUPAC Name

N-[6-[4-oxo-4-(pyridin-4-ylmethylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c25-17(21-13-14-7-9-20-10-8-14)4-2-12-28-18-6-5-16(23-24-18)22-19(26)15-3-1-11-27-15/h1,3,5-11H,2,4,12-13H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZWWWWKYBXVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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